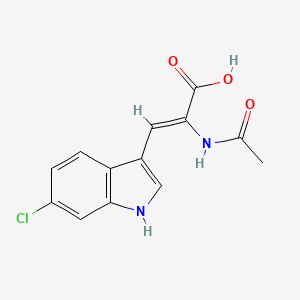![molecular formula C49H87N3Na4O24P4S B12090017 1-oleoyl-2-[12-biotinyl(aMinododecanoyl)]-sn-glycero-3-phosphoinositol-3,4,5-trisphosphate (sodiuM salt)](/img/structure/B12090017.png)
1-oleoyl-2-[12-biotinyl(aMinododecanoyl)]-sn-glycero-3-phosphoinositol-3,4,5-trisphosphate (sodiuM salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-oleoyl-2-[12-biotinyl(aminododecanoyl)]-sn-glycero-3-phosphoinositol-3,4,5-trisphosphate (sodium salt) is a complex phospholipid compound that combines the properties of biotin, phosphoinositol, and fatty acids. It is often used in biochemical and cellular studies due to its unique structure and functional properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-oleoyl-2-[12-biotinyl(aminododecanoyl)]-sn-glycero-3-phosphoinositol-3,4,5-trisphosphate (sodium salt) involves multiple steps:
Preparation of Biotinylated Aminododecanoic Acid: This step involves the reaction of biotin with aminododecanoic acid under specific conditions to form biotinylated aminododecanoic acid.
Formation of Phosphoinositol Derivative: The biotinylated aminododecanoic acid is then reacted with phosphoinositol to form the desired phosphoinositol derivative.
Final Coupling: The final step involves coupling the phosphoinositol derivative with oleoyl groups to form the complete compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated systems to ensure consistency and purity. The process includes:
Automated Synthesis: Using automated synthesizers to perform the multi-step reactions.
Purification: Employing techniques such as chromatography to purify the final product.
Quality Control: Conducting rigorous quality control tests to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1-oleoyl-2-[12-biotinyl(aminododecanoyl)]-sn-glycero-3-phosphoinositol-3,4,5-trisphosphate (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the oleoyl group.
Reduction: Reduction reactions can occur at the biotinylated aminododecanoic acid moiety.
Substitution: Substitution reactions can take place at the phosphoinositol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oleoyl group can lead to the formation of epoxides or hydroxylated derivatives .
Wissenschaftliche Forschungsanwendungen
1-Oleoyl-2-[12-Biotinyl(aminododecanoyl)]-sn-Glycero-3-Phosphoinositol-3,4,5-Trisphosphat (Natriumsalz) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendet in Studien, die Lipid-Wechselwirkungen und Membran-Dynamik betreffen.
Biologie: In zellulären Studien eingesetzt, um Membranproteine und Lipid-Signalwege zu untersuchen.
Medizin: In der Entwicklung von Medikamenten-Abgabesystemen und diagnostischen Tests verwendet.
Industrie: Angewendet in der Entwicklung von Biosensoren und anderen biotechnologischen Anwendungen.
Wirkmechanismus
Der Wirkmechanismus von 1-Oleoyl-2-[12-Biotinyl(aminododecanoyl)]-sn-Glycero-3-Phosphoinositol-3,4,5-Trisphosphat (Natriumsalz) beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen:
Molekulare Zielstrukturen: Die Verbindung interagiert mit Membranproteinen und Enzymen, die an der Lipid-Signaltransduktion beteiligt sind.
Wirkmechanismus
The mechanism of action of 1-oleoyl-2-[12-biotinyl(aminododecanoyl)]-sn-glycero-3-phosphoinositol-3,4,5-trisphosphate (sodium salt) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with membrane proteins and enzymes involved in lipid signaling.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Oleoyl-2-[12-Biotinyl(aminododecanoyl)]-sn-Glycero-3-Phosphoethanolamin (Natriumsalz): Ähnliche Struktur, aber unterschiedliche Kopfgruppe.
1-Oleoyl-2-[12-Biotinyl(aminododecanoyl)]-sn-Glycero-3-Phosphocholin: Ähnliche Struktur mit einer Cholin-Kopfgruppe.
Einzigartigkeit
1-Oleoyl-2-[12-Biotinyl(aminododecanoyl)]-sn-Glycero-3-Phosphoinositol-3,4,5-Trisphosphat (Natriumsalz) ist einzigartig aufgrund seiner Kombination aus Biotin, Phosphoinositol und Oleoylgruppen, die spezifische Bindungseigenschaften und funktionelle Rollen in der zellulären Signaltransduktion verleihen .
Eigenschaften
Molekularformel |
C49H87N3Na4O24P4S |
|---|---|
Molekulargewicht |
1350.1 g/mol |
IUPAC-Name |
tetrasodium;[2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]-3-[[3-[(E)-octadec-9-enoyl]oxy-2-[12-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]dodecanoyloxy]propoxy]-oxidophosphoryl]oxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C49H91N3O24P4S.4Na/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-23-30-40(54)70-33-36(34-71-80(68,69)76-45-43(56)46(73-77(59,60)61)48(75-79(65,66)67)47(44(45)57)74-78(62,63)64)72-41(55)31-24-21-18-15-13-16-19-22-27-32-50-39(53)29-26-25-28-38-42-37(35-81-38)51-49(58)52-42;;;;/h9-10,36-38,42-48,56-57H,2-8,11-35H2,1H3,(H,50,53)(H,68,69)(H2,51,52,58)(H2,59,60,61)(H2,62,63,64)(H2,65,66,67);;;;/q;4*+1/p-4/b10-9+;;;; |
InChI-Schlüssel |
BOJIPDZTNROWAD-GWIKJDHCSA-J |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCCCCCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3.[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCCCCCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3.[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine](/img/structure/B12089944.png)

![N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide](/img/structure/B12089959.png)




![N-[(1S)-2-Hydroxy-3-methyl-1-(2-methylpropyl)-3-buten-1-yl]-carbamicAcid1,1-DimethylethylEster](/img/structure/B12089981.png)
![[7-(2,2-Dimethylpropanoyloxy)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dimethylpropanoate](/img/structure/B12089984.png)
![2-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-n-(2-[(4s)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]phenyl)benzenamine](/img/structure/B12089990.png)


